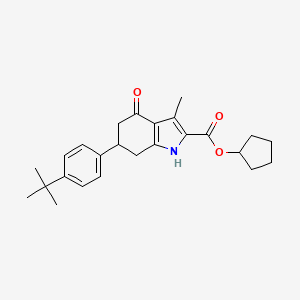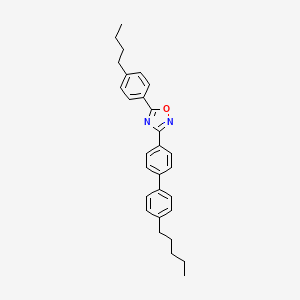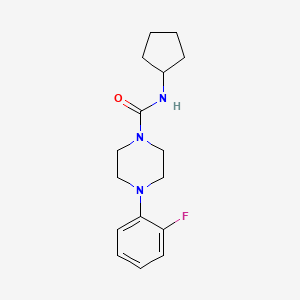![molecular formula C25H30N4O B4588494 (4-BUTYLPIPERAZINO)[7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE](/img/structure/B4588494.png)
(4-BUTYLPIPERAZINO)[7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE
概要
説明
(4-BUTYLPIPERAZINO)[7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with a pyridyl group and a butylpiperazine moiety
科学的研究の応用
(4-BUTYLPIPERAZINO)[7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-BUTYLPIPERAZINO)[7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized with the pyridyl group and the butylpiperazine moiety through a series of substitution and coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing green chemistry principles to reduce the environmental impact.
化学反応の分析
Types of Reactions
(4-BUTYLPIPERAZINO)[7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridyl or butylpiperazine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
作用機序
The mechanism of action of (4-BUTYLPIPERAZINO)[7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Some compounds similar to (4-BUTYLPIPERAZINO)[7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE include:
- Pyrido[2,3-d]pyrimidine derivatives
- Quinazoline derivatives
- Furo[2,3-d]pyrimidine compounds
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(4-butylpiperazin-1-yl)-(7,8-dimethyl-2-pyridin-4-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-4-5-12-28-13-15-29(16-14-28)25(30)22-17-23(20-8-10-26-11-9-20)27-24-19(3)18(2)6-7-21(22)24/h6-11,17H,4-5,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEQCBMURCXKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=CC(=C3C)C)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dichlorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4588411.png)

![5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide](/img/structure/B4588431.png)
![2-{4-[(4-BUTOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-TERT-BUTYLCYCLOHEXYL)ACETAMIDE](/img/structure/B4588433.png)
![N-[4-(4-morpholinyl)benzyl]-2-thiophenecarboxamide](/img/structure/B4588435.png)
![1-Cyclohexyl-3-[1-(2,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4588438.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B4588443.png)
![N-[2-(dimethylamino)ethyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4588449.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4588464.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methylbutyl)-N~2~-phenylglycinamide](/img/structure/B4588465.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-5-chloro-2-methylaniline](/img/structure/B4588481.png)

![(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4588506.png)
